molecular formula C16H17N3O4S B2831949 Ethyl 4-({[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio]acetyl}amino)benzoate CAS No. 905692-18-4

Ethyl 4-({[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio]acetyl}amino)benzoate

Cat. No. B2831949
CAS RN: 905692-18-4
M. Wt: 347.39
InChI Key: JKAHZNITOWUFML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio]acetyl}amino)benzoate, also known as EMA-401, is a novel drug candidate that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of small molecule inhibitors that target the P2X3 receptor, which is involved in the transmission of pain signals. EMA-401 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of chronic pain.

Scientific Research Applications

Herbicidal Applications

One study discusses the synthesis and structure-activity relationship of analogues to a prototype herbicide, focusing on modifications to enhance herbicidal activity against barnyard grass in paddy rice. This research underscores the ongoing efforts to develop more effective herbicides through chemical modification (Tamaru et al., 1997).

Supramolecular Structures

Another study investigates hydrogen-bonded supramolecular structures of substituted 4-pyrazolylbenzoates, revealing intricate arrangements and providing insights into the potential for developing materials with specific molecular architectures (Portilla et al., 2007).

Antimicrobial Applications

Research on quinazolines as potential antimicrobial agents involves the synthesis of novel compounds and their evaluation against various bacterial and fungal strains. This highlights the potential for developing new antimicrobial drugs (Desai et al., 2007).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic systems from compounds such as methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate showcases the versatility of these chemical frameworks for generating a wide range of biologically active compounds (Selič et al., 1997).

Antitumor and Antioxidant Applications

Further research into novel series of α-ketoamide derivatives for potential antitumor applications and the synthesis and evaluation of antioxidant activities of specific derivatives underline the therapeutic potential of compounds with complex chemical structures (El‐Faham et al., 2013; George et al., 2010).

properties

IUPAC Name

ethyl 4-[[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-3-23-15(21)11-4-6-12(7-5-11)18-13(20)9-24-14-8-10(2)17-16(22)19-14/h4-8H,3,9H2,1-2H3,(H,18,20)(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAHZNITOWUFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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